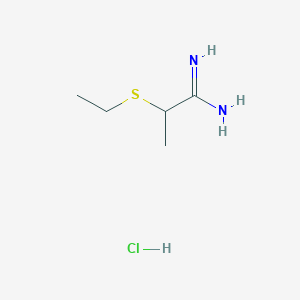
2-(Ethylsulfanyl)propanimidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylsulfanyl)propanimidamide hydrochloride is an organic compound with the molecular formula C5H13ClN2S and a molecular weight of 168.69 g/mol . It is a hydrochloride salt form of 2-(ethylsulfanyl)propanimidamide, which is characterized by the presence of an ethylsulfanyl group attached to a propanimidamide backbone. This compound is typically found in a powder form and is used in various research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)propanimidamide hydrochloride involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-(ethylsulfanyl)propanimidamide with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a specific temperature and pH to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and reagents, with careful control of reaction parameters to ensure high yield and purity of the final product . The product is then purified and packaged for distribution.
化学反应分析
Types of Reactions
2-(Ethylsulfanyl)propanimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted propanimidamide derivatives .
科学研究应用
2-(Ethylsulfanyl)propanimidamide hydrochloride has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-(ethylsulfanyl)propanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(ethylsulfanyl)propanimidamide hydrochloride include:
- 2-(Methylsulfanyl)propanimidamide hydrochloride
- 2-(Propylsulfanyl)propanimidamide hydrochloride
- 2-(Butylsulfanyl)propanimidamide hydrochloride
Uniqueness
This compound is unique due to the presence of the ethylsulfanyl group, which imparts specific chemical and biological properties. This group influences the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds .
属性
IUPAC Name |
2-ethylsulfanylpropanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S.ClH/c1-3-8-4(2)5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZIZRKBWPHSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B2809638.png)
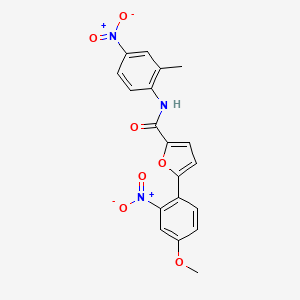
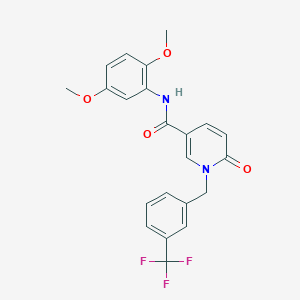
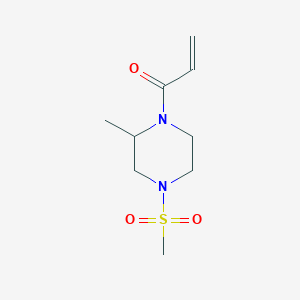
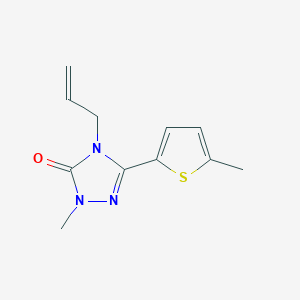
![(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2809644.png)
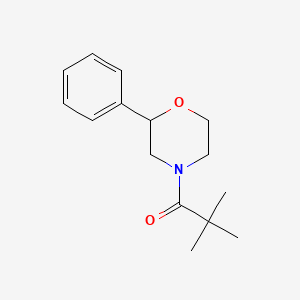
![(2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2809648.png)
![N-(2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2809649.png)
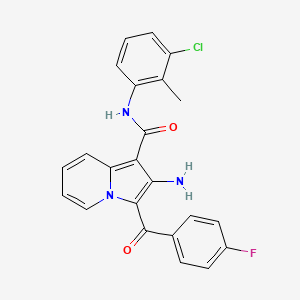
![2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol](/img/structure/B2809655.png)
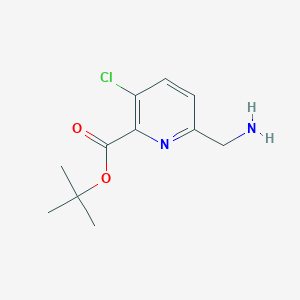
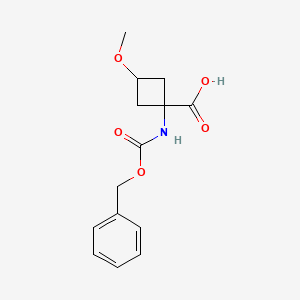
![1,3-Bis(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2809658.png)
